

Spectroscopic Analysis of 4-Ethyl-5-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-5-methylnonane**

Cat. No.: **B14066610**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethyl-5-methylnonane**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to serve as a reference for researchers in compound identification and characterization.

Introduction

4-Ethyl-5-methylnonane is a branched alkane with the molecular formula $C_{12}H_{26}$. As with any organic compound, spectroscopic techniques are indispensable for its structural elucidation and purity assessment. This document outlines the expected spectral characteristics and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-ethyl-5-methylnonane**. These predictions are based on established computational models and serve as a valuable guide for spectral interpretation.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for **4-Ethyl-5-methylnonane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH ₃ (terminal)	~ 0.9	Triplet
CH ₂ (chain)	~ 1.2 - 1.4	Multiplet
CH (branched)	~ 1.5 - 1.7	Multiplet
CH ₃ (ethyl)	~ 0.85	Triplet
CH ₂ (ethyl)	~ 1.3	Multiplet
CH ₃ (methyl)	~ 0.8	Doublet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

While specific predicted chemical shifts for **4-ethyl-5-methylnonane** are not readily available in public databases, general ranges for alkanes can be expected.[1][2]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for **4-Ethyl-5-methylnonane**

Carbon Atom	Expected Chemical Shift Range (ppm)
Primary (CH ₃)	10 - 20
Secondary (CH ₂)	20 - 45
Tertiary (CH)	30 - 50

Note: Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Spectroscopy Data

The infrared spectrum of an alkane is characterized by its C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for **4-Ethyl-5-methylnonane**

Functional Group	Vibration Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H	Alkane Stretch	2850 - 3000	Strong
C-H	Methylene Bend	~ 1465	Medium
C-H	Methyl Bend	~ 1375	Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkanes like **4-ethyl-5-methylnonane**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-ethyl-5-methylnonane**.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., chloroform-d, CDCl₃)
- **4-Ethyl-5-methylnonane** sample
- Pipettes

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **4-ethyl-5-methylnonane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
 - Ensure the sample is of high purity to avoid extraneous signals.

- Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically -1 to 13 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the concentration.
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or an internal standard (e.g., TMS).

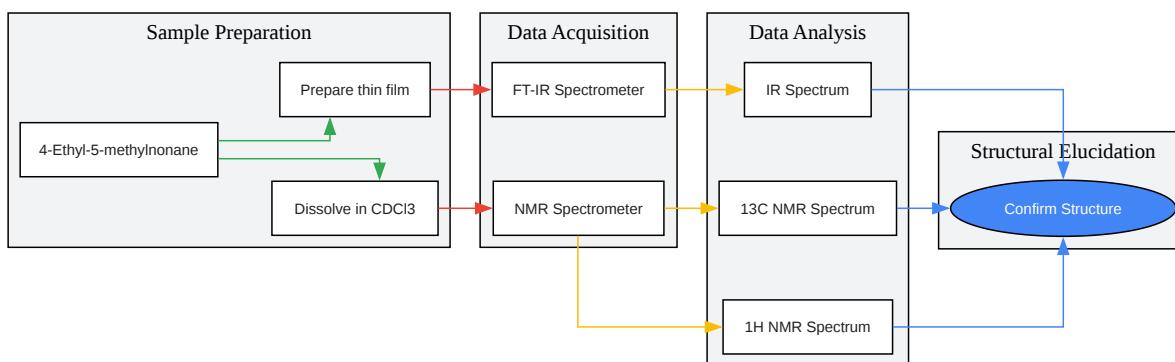
FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid **4-ethyl-5-methylnonane**.

Materials:

- Fourier-Transform Infrared (FT-IR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **4-Ethyl-5-methylnonane** sample
- Pipette
- Acetone (for cleaning)

Procedure using Salt Plates:


- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.
 - Place a single drop of liquid **4-ethyl-5-methylnonane** onto the center of one salt plate.^[3]
 - Carefully place the second salt plate on top, creating a thin liquid film between the plates.
^[3] Avoid forming air bubbles.
- Data Acquisition:
 - Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, carefully separate the salt plates and clean them thoroughly with acetone.
 - Store the clean, dry plates in a desiccator.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **4-ethyl-5-methylnonane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-ethyl-5-methylnonane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-5-methylnonane | C12H26 | CID 519249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethyl-5-methylnonane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14066610#4-ethyl-5-methylnonane-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com